Cericlamine, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

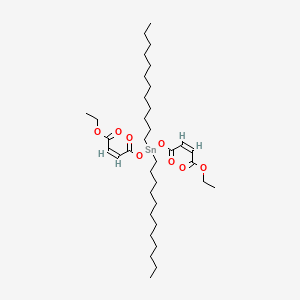

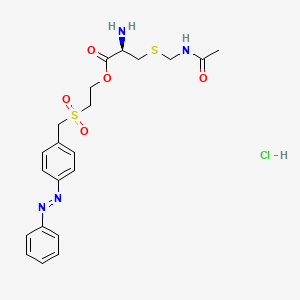

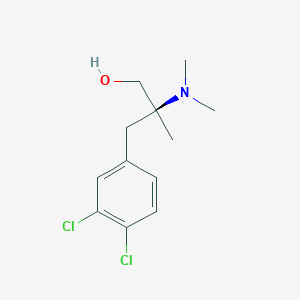

Cericlamine, (S)-, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) of the amphetamine family. It is specifically a derivative of phentermine and closely related to chlorphentermine, a highly selective serotonin releasing agent. Cericlamine was investigated as an antidepressant for the treatment of depression, anxiety disorders, and anorexia nervosa but did not complete development and was never marketed .

準備方法

The synthesis of (S)-(+)-cericlamine involves chemo-enzymatic methods. One approach includes the stereoselective synthesis of amino alcohols from disubstituted amino acids and their corresponding amides. For instance, enantiomerically pure α-methyl-3,4-dichlorophenylalanine (amide) is reduced using sodium–propan-1-ol or sodium borohydride–sulfuric acid reduction method followed by reductive alkylation . Another method involves the kinetic enzymatic resolution of azo acetates via aminolysis with Candida antarctica lipase B using benzylamine as the amine component .

化学反応の分析

Cericlamine undergoes various chemical reactions, including:

Reduction: The reduction of α-methyl-3,4-dichlorophenylalanine (amide) to produce the corresponding amino alcohol.

Reductive Alkylation: This reaction is used to introduce the dimethylamino group.

Aminolysis: The enzymatic resolution of azo acetates to produce enantiomerically pure amino alcohols

Common reagents used in these reactions include sodium borohydride, sulfuric acid, and benzylamine. The major products formed from these reactions are enantiomerically pure amino alcohols, which are valuable intermediates in the synthesis of cericlamine .

科学的研究の応用

Cericlamine has been primarily investigated for its potential as an antidepressant. It was studied for the treatment of major depression, anxiety disorders, and anorexia nervosa. Although it reached phase III clinical trials, its development was discontinued before it could be marketed . The compound’s ability to selectively inhibit serotonin reuptake makes it a valuable tool in neurochemical research, particularly in understanding the role of serotonin in mood regulation and psychiatric disorders .

作用機序

Cericlamine exerts its effects by inhibiting the reuptake of serotonin, thereby increasing the extracellular levels of this neurotransmitter. This action is similar to other SSRIs, which limit the reabsorption of serotonin into the presynaptic cell, enhancing its availability in the synaptic cleft. The increased serotonin levels contribute to improved mood and reduced symptoms of depression and anxiety .

類似化合物との比較

Cericlamine is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it is unique in its structural relation to amphetamines and its moderate selectivity for serotonin reuptake inhibition. Other similar compounds include:

Chlorphentermine: A highly selective serotonin releasing agent.

Phentermine: A stimulant similar to amphetamine.

3,4-Dichloroamphetamine: Another compound related to cericlamine

Cericlamine’s uniqueness lies in its combination of amphetamine-like structure and SSRI activity, which distinguishes it from other more commonly used SSRIs.

特性

CAS番号 |

112922-75-5 |

|---|---|

分子式 |

C12H17Cl2NO |

分子量 |

262.17 g/mol |

IUPAC名 |

(2S)-3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3/t12-/m0/s1 |

InChIキー |

FWYRGHMKHZXXQX-LBPRGKRZSA-N |

異性体SMILES |

C[C@](CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

正規SMILES |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。